molecular formula C8H9FO B1295314 4-Fluoro-3-methylanisole CAS No. 2338-54-7

4-Fluoro-3-methylanisole

Cat. No. B1295314
CAS RN: 2338-54-7
M. Wt: 140.15 g/mol
InChI Key: XZBXPBDJLUJLEU-UHFFFAOYSA-N
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Description

Continuous, Homogeneous and Rapid Synthesis of 4-Bromo-3-Methylanisole

The study presents a novel approach to synthesizing 4-bromo-3-methylanisole, which is a precursor for black fluorane dye used in thermal papers. The research introduces a continuous homogeneous bromination technology in a modular microreaction system, which offers high selectivity and control over byproducts, achieving a conversion rate of 99.5% for 3-methylanisole. This method is superior to traditional batch processes, providing rapid synthesis at mild temperatures with minimal byproduct formation .

Molecular Structures and Conformations

The molecular structure and conformational properties of 4-fluoroanisole were investigated using gas electron diffraction and quantum chemical methods. The study found that 4-fluoroanisole exists as a single conformer with the O-CH3 bond in the plane of the aromatic ring, indicating a planar molecular structure .

Synthesis and EPR Investigations of Fluorocatecholamines

This research describes the synthesis of fluorocatecholamines from 4-fluorophenol or 3-fluoroanisole. The process involves multiple steps, including O-methylation and Friedel–Crafts acylation, leading to the formation of adrenalone-type compounds. The study also explores the stability of the resulting semiquinone radicals through EPR and ENDOR spectroscopy, providing insights into the chemical properties of these fluorinated compounds .

Hydroprocessing of 4-Methylanisole

The catalytic hydroprocessing of 4-methylanisole, a lignin-derived bio-oil component, was studied using a sulphided CoMo/γ-Al2O3 catalyst. The research outlines a semi-quantitative reaction network for the conversion of 4-methylanisole into various products, including toluene and benzene. The study provides approximate kinetics for the significant reactions involved, contributing to the understanding of the physical and chemical properties of 4-methylanisole and its derivatives .

Long-Range Coupling Constants as Indicators of Conformational Properties

This study reports on the long-range spin-spin coupling constants in 4-fluoroanisole and its derivatives, which are mediated by σ-π electron interactions. The research suggests that the barrier to internal rotation about the O-CH3 bond in 4-fluoroanisole is around 6 kcal/mol, providing insight into the molecule's conformational properties in solution .

R2PI and MATI Spectroscopy of 3-Fluoro-5-Methylanisole

The conformational effects of meta-substituents on 3-fluoro-5-methylanisole were studied using R2PI and MATI spectroscopy. The research identified stable conformers in different electronic states and measured the electronic excitation energies and adiabatic ionization energies. The study concludes that the conformational preference is mainly influenced by the OCH3 group rather than the F atom, and discusses the combined effects of meta-substituents on molecular conformation .

Electrosynthesis and Characterization of a Poly(paraphenylene)

The electropolymerization of p-fluoroanisole in acetonitrile was investigated, leading to the formation of poly(paraphenylene) type polymers. The study characterizes the resulting polymers through various spectroscopic methods and highlights their photoluminescent properties, with emissions in the near-infrared range .

Synthesis of 3-(4-Chloro-2-Fluoro-5-Methoxyphenyl)-1-Methyl-5-Trifluoromethyl-1H-Pyrazole

This research outlines the synthesis of a pyrazole derivative, an intermediate for herbicides, from 4-chloro-2-fluoroanisole. The multi-step synthesis involves the formation of various intermediates, with the final methylation step optimized under acidic conditions to reduce byproducts. The structures of the products were confirmed by CIMS, 1HNMR, and 13CNMR, with a total yield of 63.5% .

Scientific Research Applications

Application 1: Photolysis of the Charge Transfer Complex

  • Scientific Field : Chemistry
  • Summary of the Application : 4-Fluoro-3-methylanisole is used in the photolysis of the charge transfer complex of tetranitromethane .
  • Methods of Application or Experimental Procedures : The charge transfer complex of tetranitromethane and 4-fluoro-3-methylanisole is subjected to photolysis in dichloromethane at -20°C .
  • Results or Outcomes : The photolysis yields the epimeric 1-fluoro-4-methoxy-6-methyl-6-nitro-3-trinitromethylcyclo-hexa-1,4-dienes, 1-fluoro-4-methoxy-2-methyl-r-5-nitro-c-6-trinitromethylcyclohexa-1,3-diene and 4-fluoro-5-methyl-2-trinitromethylanisole .

Application 2: Adduct Formation in Photochemical Reactions

  • Scientific Field : Chemistry
  • Summary of the Application : 4-Fluoro-3-methylanisole is used in the formation of adducts in photochemical reactions .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

4-Fluoro-3-methylanisole causes serious eye irritation and may cause respiratory irritation . It is also a combustible liquid . When handling, avoid all personal contact, including inhalation. Use in a well-ventilated area and avoid contact with moisture .

properties

IUPAC Name

1-fluoro-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBXPBDJLUJLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177939
Record name 4-Fluoro-3-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylanisole

CAS RN

2338-54-7
Record name 1-Fluoro-4-methoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2338-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-3-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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